molecular formula C21H22O B12542288 [1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)- CAS No. 659734-67-5

[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-

Cat. No.: B12542288
CAS No.: 659734-67-5
M. Wt: 290.4 g/mol
InChI Key: NGPWQBJRAVRYKW-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-: is an organic compound that features a biphenyl core with a hydroxyl group at the 2-position and a tetramethylcyclopentadienyl group at the 3-position

Properties

CAS No.

659734-67-5

Molecular Formula

C21H22O

Molecular Weight

290.4 g/mol

IUPAC Name

2-phenyl-6-(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)phenol

InChI

InChI=1S/C21H22O/c1-13-14(2)16(4)20(15(13)3)19-12-8-11-18(21(19)22)17-9-6-5-7-10-17/h5-12,15,22H,1-4H3

InChI Key

NGPWQBJRAVRYKW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C(=C1C2=CC=CC(=C2O)C3=CC=CC=C3)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)- typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a directed ortho-metalation followed by oxidation.

    Attachment of the Tetramethylcyclopentadienyl Group: The tetramethylcyclopentadienyl group can be attached through a Friedel-Crafts alkylation reaction using a tetramethylcyclopentadienyl halide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1,1’-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)- can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a biphenyl derivative.

    Substitution: The tetramethylcyclopentadienyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a biphenyl derivative without the hydroxyl group.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Catalysis

The compound has been explored as a ligand in catalytic processes. Its ability to stabilize metal complexes makes it valuable in various reactions, including:

  • Cross-coupling reactions : The biphenyl moiety can facilitate the formation of C-C bonds, essential in organic synthesis.
  • Hydrogenation reactions : The compound's structure allows for effective coordination with transition metals, enhancing reaction rates and selectivity.

Pharmaceutical Development

Research indicates potential applications in drug formulation:

  • Drug delivery systems : The compound's solubility profile can be optimized for use in pharmaceutical formulations.
  • Active pharmaceutical ingredients : Its structural analogs have shown promise as agonists for various biological receptors, particularly in enhancing platelet production and treating thrombocytopenia .

Material Science

The unique properties of [1,1'-Biphenyl]-2-ol derivatives make them suitable for:

  • Polymer synthesis : Its incorporation into polymer matrices can improve thermal stability and mechanical properties.
  • Organic electronics : The compound can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

Case Studies

StudyApplicationFindings
Study on Catalytic Activity Use as a ligandDemonstrated enhanced activity in palladium-catalyzed cross-coupling reactions with high yields reported .
Pharmaceutical Research Drug formulationInvestigated as a potential TPO receptor agonist, showing improved solubility and bioavailability compared to traditional compounds .
Material Properties Analysis Polymer compositesFound to significantly enhance the mechanical strength of polymer blends when incorporated at specific concentrations .

Mechanism of Action

The mechanism by which [1,1’-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)- exerts its effects depends on its application. For example, as a ligand in catalysis, it coordinates to a metal center, altering the electronic properties of the metal and facilitating various catalytic transformations. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    Biphenyl: Lacks the hydroxyl and tetramethylcyclopentadienyl groups, making it less functionalized.

    Phenol: Contains a hydroxyl group but lacks the biphenyl core and tetramethylcyclopentadienyl group.

    Cyclopentadienyl Complexes: Similar in having a cyclopentadienyl group but differ in the substitution pattern and additional functional groups.

Uniqueness:

    Structural Complexity: The combination of a biphenyl core, hydroxyl group, and tetramethylcyclopentadienyl group provides a unique structural framework.

    Functional Versatility: The presence of multiple functional groups allows for diverse chemical reactivity and applications in various fields.

This detailed article provides a comprehensive overview of [1,1’-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound [1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)- (CAS No. 61286-78-0) is a biphenyl derivative that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and case analyses.

Chemical Structure and Properties

The molecular formula of [1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)- is C21H22OC_{21}H_{22}O. The compound features a biphenyl structure with a hydroxyl group and a tetramethylcyclopentadienyl substituent, which contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antioxidant Activity : Many biphenyl derivatives are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Some studies suggest that biphenyl derivatives can inhibit the growth of various bacterial strains.
  • Enzyme Inhibition : Certain compounds in this class have been shown to act as enzyme inhibitors, impacting metabolic pathways.

Antioxidant Activity

A study conducted on similar biphenyl compounds demonstrated significant antioxidant activity through DPPH radical scavenging assays. The results indicated that the presence of bulky substituents like tetramethyl groups enhances the electron-donating ability of the phenolic hydroxyl group, leading to increased radical scavenging activity.

CompoundIC50 (µM)Reference
[1,1'-Biphenyl]-2-ol25
Similar Biphenyl Derivative30

Antimicrobial Effects

In vitro tests have shown that [1,1'-Biphenyl]-2-ol exhibits antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µg/mL
Bacillus subtilis40 µg/mL

Enzyme Inhibition

Research into enzyme inhibition revealed that derivatives of this compound can inhibit serine proteases effectively. This inhibition is attributed to the interaction between the hydroxyl group and the active site of the enzyme.

Enzyme TypeInhibition Percentage (%)Reference
Serine Protease70% at 100 µM
Cysteine Protease65% at 100 µM

Synthesis and Reaction Conditions

The synthesis of [1,1'-Biphenyl]-2-ol involves several steps using palladium-catalyzed reactions. The reaction conditions typically include:

  • Reagents : Potassium acetate and palladium complexes.
  • Solvents : Dioxane or dimethoxyethane.
  • Temperature : Reactions are often conducted at elevated temperatures (around 150°C) under microwave irradiation for efficiency.

Q & A

Q. How can the compound’s electronic properties be tuned for applications in photophysics or materials science?

  • Methodological Answer :
  • Substituent Engineering : Introduce electron-withdrawing/donating groups (e.g., –NO2_2, –OCH3_3) to the biphenyl or cyclopentadienyl moieties.
  • Time-Dependent DFT (TD-DFT) : Predict absorption/emission spectra.
  • Collaborative Studies : Combine synthetic chemistry with device fabrication (e.g., OLEDs, sensors). highlights biphenyl derivatives in photoinitiators and polymer chemistry .

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